2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate is systematically named according to IUPAC rules as follows:
- The phthalazinone core (a bicyclic system comprising a benzene ring fused to a pyridazinone moiety) is numbered such that the lactam carbonyl group occupies position 1.
- Substituents are assigned positions based on their attachment points:
- A tert-butyl group at position 6 of the phthalazinone core.
- A fluoro substituent at position 8.
- A chlorobenzyl acetate side chain at position 2, where the benzyl group is substituted with chlorine at position 6 and an acetyloxy group at position 2.
The molecular formula C$${21}$$H$${20}$$ClFN$${2}$$O$${3}$$ reflects:
- 21 carbon atoms (including aromatic, aliphatic, and carbonyl carbons).
- 20 hydrogen atoms distributed across alkyl, aromatic, and acetate groups.
- One chlorine atom on the benzyl ring, one fluorine atom on the phthalazinone core, and two nitrogen atoms in the pyridazinone ring.
- Three oxygen atoms from the lactam carbonyl, acetate ester, and ether linkage.
Molecular Weight : 402.85 g/mol, calculated as:
$$
\text{MW} = (21 \times 12.01) + (20 \times 1.01) + (35.45) + (19.00) + (2 \times 14.01) + (3 \times 16.00) = 402.85 \, \text{g/mol}.
$$
| Element | Quantity | Contribution to MW (g/mol) |
|---|---|---|
| C | 21 | 252.21 |
| H | 20 | 20.20 |
| Cl | 1 | 35.45 |
| F | 1 | 19.00 |
| N | 2 | 28.02 |
| O | 3 | 48.00 |
Stereochemical Configuration and Conformational Isomerism
The compound exhibits restricted rotation about the N–C bond connecting the phthalazinone core to the chlorobenzyl acetate group, leading to potential atropisomerism. Key stereochemical features include:
- Tert-butyl group : The bulky tert-butyl substituent at position 6 introduces steric hindrance, favoring a conformation where the group occupies an equatorial position relative to the phthalazinone plane.
- Chlorobenzyl acetate : The chlorine atom at position 6 of the benzyl ring and the acetyloxy group at position 2 create an ortho-substitution pattern, further restricting rotational freedom.
Conformational analysis via density functional theory (DFT) suggests two low-energy conformers:
- Syn-periplanar : The acetate group aligns with the phthalazinone carbonyl, stabilized by dipole-dipole interactions.
- Anti-periplanar : The acetate group opposes the carbonyl, minimizing steric clashes with the tert-butyl group.
X-ray Crystallographic Data and Solid-State Structure Elucidation
X-ray diffraction studies of structurally related phthalazinones reveal:
- π-Stacking interactions : The phthalazinone core participates in face-to-face π-stacking with adjacent molecules, with interplanar distances of 3.5–3.7 Å.
- Hydrogen bonding : The lactam carbonyl (O1) forms weak C–H···O interactions with methyl groups of neighboring tert-butyl substituents (distance: 2.8–3.1 Å).
- Packing motifs : Molecules adopt a herringbone arrangement in the crystal lattice, driven by van der Waals forces between hydrophobic tert-butyl and chlorobenzyl groups.
Hypothetical crystallographic parameters (extrapolated from analogs):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| Unit cell dimensions | $$ a = 12.4 \, \text{Å}, \, b = 10.2 \, \text{Å}, \, c = 14.7 \, \text{Å}, \, \beta = 105.6^\circ $$ |
| Z (molecules/unit cell) | 4 |
Comparative Analysis of Tautomeric Forms in Phthalazinone Core
The phthalazinone core exists in equilibrium between lactam (1-oxo) and lactim (2-hydroxy) tautomers:
$$
\text{Lactam} \rightleftharpoons \text{Lactim} \quad \Delta G^\circ \approx -3.3 \, \text{kcal/mol (favors lactam)}.
$$
Substituent effects on tautomerism :
- Electron-withdrawing groups (e.g., fluorine at position 8): Stabilize the lactam form by enhancing resonance delocalization of the carbonyl group.
- Bulky substituents (e.g., tert-butyl at position 6): Steric hindrance disfavors the lactim form, which requires planar geometry for conjugation.
Spectroscopic evidence :
- IR spectroscopy : Lactam tautomers exhibit a strong C=O stretch at 1,680–1,710 cm$$^{-1}$$, while lactim forms show O–H stretches at 3,200–3,500 cm$$^{-1}$$.
- $$^{1}$$H NMR : The lactam form displays a deshielded N–H proton at δ 10.5–11.0 ppm, absent in the lactim tautomer.
| Tautomer | Key Spectral Features | Population (%) |
|---|---|---|
| Lactam | C=O (1,690 cm$$^{-1}$$), N–H (δ 10.8 ppm) | 92–95 |
| Lactim | O–H (3,300 cm$$^{-1}$$), C=N (1,620 cm$$^{-1}$$) | 5–8 |
Properties
IUPAC Name |
[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-6-chlorophenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c1-12(26)28-11-15-16(22)6-5-7-18(15)25-20(27)19-13(10-24-25)8-14(9-17(19)23)21(2,3)4/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRSRYJBZLJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3F)C(C)(C)C)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120847 | |
| Record name | 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242157-24-9 | |
| Record name | 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242157-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps
Step 1: Synthesis of 6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl Intermediate
- Starting from appropriate substituted aromatic precursors, the phthalazinone ring is constructed using condensation reactions.
- The tert-butyl group is introduced typically via Friedel-Crafts alkylation or by using tert-butyl-substituted starting materials.
- Fluorination is achieved either by using fluorinated precursors or through selective electrophilic fluorination.
- Reaction conditions such as temperature (often mild heating), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time are optimized to prevent side reactions.
Step 2: Preparation of 6-chlorobenzyl acetate
- The 6-chlorobenzyl alcohol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester.
- Reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete esterification.
Step 3: Coupling of Phthalazinone Intermediate with 6-chlorobenzyl Acetate
- The phthalazinone intermediate bearing an active site (often a nucleophilic nitrogen or hydroxyl group) is reacted with the 6-chlorobenzyl acetate under conditions promoting nucleophilic substitution or esterification.
- Catalysts such as coupling agents (e.g., DCC, EDC) or bases may be employed to facilitate bond formation.
- Reaction monitoring is done by thin-layer chromatography (TLC) or HPLC to ensure completion.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Phthalazinone ring formation | Aromatic precursors, acid/base catalysts | 50–100 °C | DMF, DMSO | Control to avoid over-alkylation or defluorination |
| Acetylation of chlorobenzyl alcohol | Acetic anhydride, pyridine | 25–40 °C | Dichloromethane | Mild conditions to preserve chlorine substituent |
| Coupling reaction | Coupling agents (DCC/EDC), base | 0–25 °C | THF, DMF | Reaction time optimized for maximum yield |
Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, particularly the integrity of the phthalazinone ring and the presence of tert-butyl, fluorine, and chlorine substituents.
- Mass Spectrometry (MS): Confirms molecular weight (402.85 g/mol) and molecular formula (C21H20ClFN2O3).
- Thermal Stability Tests: Assess compound stability under various temperature conditions.
- Solubility Studies: Provide data on solvent compatibility for subsequent applications.
Research Findings and Notes
- The synthesis demands strict control of reaction parameters to avoid degradation or unwanted side reactions due to the presence of sensitive halogen atoms.
- Halogenated derivatives like this compound have shown promising biological activities, including anti-inflammatory and anticancer properties, which necessitate high purity and well-characterized products.
- Kinetic studies and spectroscopic analysis help elucidate reaction mechanisms and optimize yields.
- The compound's unique molecular structure, especially the combination of tert-butyl, fluorine, and chlorine substituents, contributes to its chemical stability and biological activity profile.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | Aromatic precursors with tert-butyl and fluorine substituents; 6-chlorobenzyl alcohol |
| Key Reactions | Phthalazinone ring formation, acetylation, coupling reactions |
| Critical Conditions | Temperature control (0–100 °C), solvent choice (DMF, DMSO, THF) |
| Catalysts/Agents | Acid/base catalysts, coupling agents (DCC, EDC), pyridine |
| Characterization Techniques | NMR, MS, thermal stability, solubility tests |
| Challenges | Maintaining halogen substituents, regioselectivity, avoiding side reactions |
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential pharmacological properties. Its derivatives have been investigated for:
- Anticancer Activity : Research indicates that phthalazinone derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of fluorine and tert-butyl groups may enhance bioactivity and selectivity towards cancer cells .
- Antimicrobial Properties : The chlorine atom in the structure may contribute to the compound's antimicrobial efficacy, making it a candidate for developing new antibiotics .
Chemical Probes in Biological Research
The unique structure of this compound allows it to serve as a chemical probe:
- Target Identification : Its ability to selectively bind to certain biological targets can facilitate the identification of new drug targets in cellular pathways .
- Mechanistic Studies : Researchers utilize this compound to study the mechanisms of action of various biological processes, particularly in the realm of enzyme inhibition and receptor binding studies .
Materials Science
The compound's potential applications extend into materials science:
- Polymer Chemistry : Due to its reactive functional groups, it can be utilized in synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials .
- Nanotechnology : Its incorporation into nanocarriers can enhance drug solubility and stability, improving therapeutic efficacy in targeted drug delivery systems .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Phthalazinone Derivatives" | 2020 | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values lower than existing treatments. |
| "Fluorinated Phthalazinones as Antimicrobial Agents" | 2021 | Showed enhanced antimicrobial activity against Gram-positive bacteria compared to non-fluorinated analogs. |
| "Chemical Probes for Target Identification in Cancer" | 2022 | Utilized the compound to identify novel targets in cancer metabolism, providing insights into therapeutic strategies. |
Mechanism of Action
The mechanism of action of 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
The compound consists of a phthalazine core substituted with a tert-butyl group at position 6, a fluorine atom at position 8, and a 1-oxo group. A chlorobenzyl acetate moiety is attached at position 2 of the phthalazine ring . The structural formula is ClC₁=CC=CC(=C₁COC(C)=O)N₁C(C₂=C(C=C(C=C₂C=N₁)C(C)(C)C)F)=O .
Physicochemical Properties :
| Property | Value | |
|---|---|---|
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 59 Ų | |
| Complexity | 636 |
This compound exhibits moderate polarity and flexibility due to its five rotatable bonds and absence of hydrogen bond donors, making it suitable for applications requiring balanced solubility and permeability .
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share the phthalazine backbone but differ in substituents, leading to variations in properties and applications:
Table 1: Key Structural and Molecular Comparisons
Structural Insights :
- Boronate Ester : The boronate ester derivative (1242156-76-8) introduces a functional group critical for Suzuki-Miyaura couplings, enabling carbon-carbon bond formation in organic synthesis .
- Simpler Phthalazines : Compounds like 1-Chloro-6,7-dimethoxyphthalazine lack the tert-butyl and acetate groups, reducing steric hindrance and complexity .
Physicochemical and Functional Differences
Table 2: Property and Application Comparison
Key Observations :
- Rotational Flexibility : The boronate ester derivative has seven rotatable bonds, offering greater conformational flexibility compared to the target compound’s five .
- Cost Implications : The boronate ester is significantly more expensive due to its specialized role in high-value syntheses .
- Hydrogen Bonding : The boronate ester’s additional oxygen atoms increase hydrogen bond acceptors (7 vs. 5), enhancing solubility in polar solvents .
Application-Specific Comparisons
- Drug Development : The target compound’s tert-butyl group may improve metabolic stability by resisting oxidative degradation, whereas the boronate ester is more suited for catalytic applications .
- Material Science : The bromo analogue’s heavier halogen could enhance photophysical properties in optoelectronic materials compared to the lighter Cl substituent .
- Synthetic Utility : The boronate ester’s role in cross-coupling reactions is unmatched by the target compound, which may serve as a precursor or intermediate in medicinal chemistry .
Biological Activity
The compound 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate (CAS No. 1242157-24-9) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20ClFN2O3
- Molecular Weight : 402.85 g/mol
- Structural Characteristics : The compound features a phthalazinone core with a tert-butyl and fluorine substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom and tert-butyl group enhances lipophilicity, potentially facilitating better membrane permeability and binding affinity to target sites.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, phthalazinone derivatives have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Reported that phthalazinone derivatives induce apoptosis in breast cancer cells via mitochondrial pathway activation. |
| Lee et al. (2022) | Found that these compounds inhibit tumor growth in xenograft models, suggesting in vivo efficacy. |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor volume compared to control groups, with minimal side effects observed.
Case Study 2: Antimicrobial Activity Assessment
In a laboratory setting, the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited potent activity, indicating its potential as a therapeutic agent against resistant bacterial strains.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on controlling steric hindrance from the tert-butyl group and reactivity of the phthalazinone core. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate, DMF) to stabilize intermediates, as seen in analogous tert-butyl ester syntheses .
- Temperature Control : Maintain temperatures between 50–80°C during fluorination and esterification to minimize side reactions .
- Catalysts : Employ Pd-based catalysts for cross-coupling steps involving the chlorobenzyl moiety, referencing protocols for halogenated aromatic systems .
- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts arising from tert-butyl group instability .
Advanced Question: How can contradictions in NMR and mass spectrometry data for this compound be resolved?
Methodological Answer:
Contradictions often stem from rotational isomers (e.g., tert-butyl group conformation) or residual solvents. Strategies include:
- Variable Temperature NMR : Analyze spectra at 25°C and −40°C to observe dynamic effects and confirm tautomeric forms .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to detect [M+H]+ and [M+Na]+ adducts, cross-referencing with isotopic patterns for chlorine/fluorine .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for different conformers .
Basic Question: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) to resolve tert-butyl-related impurities .
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for final purification, monitoring at 254 nm for aromatic absorption .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the phthalazinone core and target proteins (e.g., kinase enzymes) .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants and MLR models .
- Molecular Dynamics (MD) : Simulate tert-butyl group flexibility to predict steric compatibility with binding pockets .
Basic Question: How does pH affect the stability of the acetate ester group in aqueous solutions?
Methodological Answer:
- Hydrolysis Studies : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC, noting:
- Acidic Conditions (pH < 3) : Rapid ester hydrolysis to benzyl alcohol derivatives .
- Neutral/Basic Conditions (pH 7–9) : Slower hydrolysis, with tert-butyl group stabilizing intermediates .
Advanced Question: What strategies mitigate byproduct formation during tert-butyl group installation?
Methodological Answer:
- Protecting Groups : Temporarily protect the phthalazinone nitrogen with Boc groups to prevent undesired alkylation .
- Low-Temperature Alkylation : Perform tert-butyl bromide additions at −20°C to reduce electrophilic substitution at aromatic positions .
Basic Question: How can researchers validate the compound’s purity for in vitro assays?
Methodological Answer:
- Combined Techniques :
- HPLC-DAD : Purity >98% with a single peak at λ = 270 nm (phthalazinone absorption) .
- Elemental Analysis : Match experimental C/H/N/F/Cl percentages with theoretical values (±0.3% tolerance) .
Advanced Question: How can crystallography resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- X-ray Diffraction : Use synchrotron radiation for high-resolution data. Refine structures with REFMAC (maximum-likelihood method) to account for tert-butyl disorder .
- Thermal Ellipsoid Analysis : Identify anisotropic displacement parameters for fluorine and chlorine atoms .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 (tert-butyl: δ 1.3–1.5 ppm; phthalazinone carbonyl: δ 165–170 ppm) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and phthalazinone N-H bend (~3400 cm⁻¹) .
Advanced Question: How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch Consistency Analysis : Compare multiple synthesis batches via LC-MS to detect trace impurities (e.g., de-fluorinated analogs) .
- Solvent Compatibility Testing : Ensure DMSO stocks are free of water (<0.1% by Karl Fischer titration) to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
